molecular formula C12H21N B14392487 Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine CAS No. 90038-92-9

Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine

Katalognummer: B14392487
CAS-Nummer: 90038-92-9
Molekulargewicht: 179.30 g/mol
InChI-Schlüssel: KNWRQUMGXLDDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a pyrrolo and azonine moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The pathways involved are often complex and require detailed studies to fully understand.

Vergleich Mit ähnlichen Verbindungen

Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine can be compared with other similar compounds, such as:

  • Decahydro-1H-5,10-methanopyrrolo[1,2-b]azonine
  • Decahydro-1H-5,10-methanopyrrolo[1,2-c]azonine

These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90038-92-9

Molekularformel

C12H21N

Molekulargewicht

179.30 g/mol

IUPAC-Name

2-azatricyclo[6.4.1.02,6]tridecane

InChI

InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-12-6-3-7-13(11)12/h10-12H,1-9H2

InChI-Schlüssel

KNWRQUMGXLDDFM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2CC(C1)CC3N2CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.